molecular formula C6H10ClN3O2S B13230948 4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride

4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13230948
M. Wt: 223.68 g/mol
InChI Key: LXEDAFNNHKLYEX-UHFFFAOYSA-N
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Description

4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its sulfonyl chloride functional group, which makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride, leading to different reactivity and applications.

    4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonate: Formed by the reaction of the sulfonyl chloride with alcohols, used in different contexts compared to the parent sulfonyl chloride.

Uniqueness

The presence of the sulfonyl chloride group in 4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles distinguishes it from similar compounds.

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

4-methyl-5-propan-2-yl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C6H10ClN3O2S/c1-4(2)5-8-9-6(10(5)3)13(7,11)12/h4H,1-3H3

InChI Key

LXEDAFNNHKLYEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(N1C)S(=O)(=O)Cl

Origin of Product

United States

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